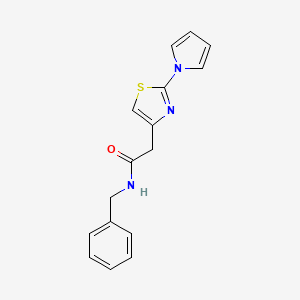

2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-benzylacetamide

Description

Properties

IUPAC Name |

N-benzyl-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS/c20-15(17-11-13-6-2-1-3-7-13)10-14-12-21-16(18-14)19-8-4-5-9-19/h1-9,12H,10-11H2,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLLQAEUWLXZYHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)N3C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-benzylacetamide typically involves multi-step organic reactions. One common method involves the initial formation of the thiazole ring, followed by the introduction of the pyrrole ring. The final step involves the acylation of the intermediate product with benzylamine to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-benzylacetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzyl or thiazole positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-benzylacetamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-benzylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but initial studies suggest involvement in key cellular processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiazole-Acetamide Analogues

Pharmacological and Binding Properties

- Enzyme Inhibition : Compounds like 9c () exhibit stronger α-glucosidase inhibition than the target compound due to bromophenyl substituents enhancing hydrophobic interactions in the enzyme active site .

- Antimicrobial Activity : The benzimidazole-containing analogue () outperforms the target compound in antimicrobial assays, likely due to improved DNA binding .

- Molecular Docking : Docking studies () reveal that 9c binds deeper into the α-glucosidase active site (binding energy = −9.2 kcal/mol) compared to analogues with smaller substituents (e.g., 9d: −7.8 kcal/mol) .

Biological Activity

2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-benzylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a thiazole ring, a pyrrole moiety, and a benzylacetamide structure. Its molecular formula is , with a molecular weight of approximately 284.36 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Biological Activity Overview

Research has indicated that compounds containing thiazole and pyrrole moieties exhibit diverse biological activities, including anticancer, antibacterial, and antiviral properties. The specific compound has been studied for its antiproliferative effects on cancer cell lines.

Anticancer Activity

In vitro studies have demonstrated that 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-benzylacetamide exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has shown effectiveness in inhibiting the growth of pancreatic cancer cells (MIA PaCa-2) with IC50 values in the low micromolar range.

Table 1: Antiproliferative Activity Against Selected Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MIA PaCa-2 | 5.0 | Inhibition of mTORC1 pathway |

| A498 (Renal Cancer) | 7.5 | Induction of apoptosis |

| CCRF-CEM (Leukemia) | 4.8 | Disruption of autophagic flux |

The compound primarily acts by modulating key signaling pathways involved in cell growth and survival. Its mechanism includes:

- mTORC1 Pathway Inhibition : The compound reduces mTORC1 activity, leading to increased autophagy and decreased cell proliferation.

- Apoptosis Induction : It triggers apoptotic pathways in sensitive cell lines, contributing to its anticancer effects.

- Autophagy Modulation : By interfering with autophagic flux, it affects the degradation of cellular components, which can lead to cell death under certain conditions.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the benzyl or thiazole moieties significantly influence the biological activity of the compound. For example:

- Benzyl Substitution : Variations in the benzyl group can enhance or diminish potency against specific cancer types.

- Thiazole Ring Modifications : Alterations in the thiazole structure can affect binding affinity and selectivity for target proteins.

Table 2: Summary of SAR Findings

| Modification Type | Effect on Activity |

|---|---|

| Benzyl Group | Increased potency with electron-donating groups |

| Thiazole Substituents | Enhanced selectivity for certain cancer cells |

Case Studies

Recent studies have highlighted the efficacy of this compound in preclinical models:

- Study on Pancreatic Cancer : The compound was tested in vivo using mouse models, showing significant tumor reduction compared to controls.

- Combination Therapy : When used alongside established chemotherapeutics, it demonstrated synergistic effects, enhancing overall treatment efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.